molecular formula C12H13NO3 B7878315 MFCD14281324

MFCD14281324

Cat. No.: B7878315
M. Wt: 219.24 g/mol
InChI Key: NAOPHBGLLPBVLR-UHFFFAOYSA-N
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Description

The compound MFCD14281324 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its halogenated aromatic structure, featuring bromo and chloro substituents, which enhance its reactivity in cross-coupling reactions such as Suzuki-Miyaura catalysis . Key physicochemical properties include a solubility of 0.24 mg/mL in aqueous solutions, a calculated log octanol-water partition coefficient (LogPo/w) ranging from 0.78 (WLOGP) to 2.15 (XLOGP3), and moderate bioavailability (Score: 0.55) . Its synthetic route involves palladium-catalyzed coupling in a tetrahydrofuran (THF)/water solvent system at 75°C, yielding high purity for industrial applications .

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)8-5-3-4-6-9(8)13(11(12)16)7-10(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOPHBGLLPBVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD14281324 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the preparation method of this compound is designed to be simple and efficient. The process is optimized for large-scale production, ensuring that the compound can be produced in significant quantities without compromising its quality . This involves the use of advanced equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: MFCD14281324 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the conditions used For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

MFCD14281324 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment. Industrially, the compound is utilized in the production of various materials and chemicals, highlighting its versatility and importance .

Mechanism of Action

The mechanism of action of MFCD14281324 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various cellular processes. This can include the inhibition or activation of enzymes, receptors, or other proteins, leading to a range of biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally and functionally related compounds are compared to MFCD14281324 based on experimental data and computational modeling:

(3-Bromo-5-chlorophenyl)boronic acid (CAS: 1761-61-1; MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Higher solubility (0.687 mg/mL ) due to reduced steric hindrance.
    • Lower LogPo/w (-2.47 ESOL ) compared to this compound, indicating greater hydrophilicity.
    • Synthesized via a green chemistry approach using recyclable A-FGO catalysts at room temperature, contrasting with the high-temperature Pd-mediated method for this compound .

(6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity Score: 0.87)

  • Molecular Formula : C₆H₄BBrCl₂O₂
  • Molecular Weight : 269.26 g/mol
  • Key Properties :
    • Increased halogenation improves stability but reduces solubility (0.18 mg/mL ).
    • Higher LogPo/w (3.02 XLOGP3 ) due to additional chlorine substituents, enhancing lipophilicity.
    • Similar synthesis conditions to this compound but requires longer reaction times for full conversion .

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 201.02 269.26
Solubility (mg/mL) 0.24 0.687 0.18
LogPo/w (XLOGP3) 2.15 -2.47 3.02
Bioavailability Score 0.55 0.55 0.48

Research Findings

Reactivity in Cross-Coupling : this compound exhibits superior coupling efficiency in Suzuki reactions compared to (3-Bromo-5-chlorophenyl)boronic acid due to its balanced lipophilicity and halogen distribution .

Thermal Stability : The dichlorinated analog (6-Bromo-2,3-dichlorophenyl)boronic acid shows higher thermal stability but lower solubility, limiting its use in aqueous-phase reactions .

Green Synthesis : The room-temperature synthesis of (3-Bromo-5-chlorophenyl)boronic acid highlights advancements in sustainable chemistry, though scalability remains challenging compared to traditional Pd-based methods .

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